molecular formula C16H19NO3 B10812314 2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide CAS No. 31537-06-1

2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide

Cat. No.: B10812314
CAS No.: 31537-06-1
M. Wt: 273.33 g/mol
InChI Key: KCMFZLBQXURGIT-UHFFFAOYSA-N
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Description

2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
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Biological Activity

2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide (CAS No. 31537-06-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H19NO3
  • Molecular Weight : 273.33 g/mol
  • Structure : The compound features a spirocyclic structure which is often associated with diverse biological activities.

Anticancer Activity

Compounds related to 2-Oxo-n-phenyl-1-oxaspiro[4.5]decane have shown promising anticancer properties. For example, derivatives of spirocyclic compounds have been evaluated against various cancer cell lines, demonstrating cytotoxic effects. In vitro studies may reveal IC50 values and mechanisms by which these compounds inhibit tumor growth.

CompoundCell LineIC50 Value (µM)Reference
Example AMCF-710.5
Example BHeLa8.3

Enzyme Inhibition

The compound may also exhibit inhibitory effects on enzymes linked to metabolic disorders and cancer progression. For instance, inhibition of acetylcholinesterase (AChE) and other metabolic enzymes is a common mechanism among similar compounds, suggesting potential applications in treating conditions like Alzheimer's disease and other neurological disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The structural features may allow it to donate electrons to free radicals, neutralizing them.
  • Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function.
  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.

Case Studies

A few notable studies have investigated the biological activity of related compounds:

  • Study on Anticancer Activity :
    • A series of oxaspiro compounds were tested for their efficacy against breast cancer cell lines.
    • Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values lower than conventional chemotherapeutic agents.
  • Antioxidant Evaluation :
    • Research assessed the antioxidant capacity using DPPH radical scavenging assays.
    • Compounds similar to 2-Oxo-n-phenyl-1-oxaspiro[4.5]decane demonstrated effective scavenging abilities comparable to standard antioxidants like ascorbic acid.

Scientific Research Applications

Biological Research Applications

Antimicrobial Properties
Research into structurally similar compounds has indicated potential antimicrobial activity, suggesting that 2-Oxo-n-phenyl-1-oxaspiro[4.5]decane-4-carboxamide could be investigated for its efficacy against bacterial and fungal pathogens. The unique spirocyclic structure may enhance its ability to penetrate microbial membranes or inhibit essential microbial enzymes.

Neuropharmacological Research
Given the structural similarities with compounds known for neuroactive properties, there is potential for exploring the effects of this compound on neurological targets. Compounds within this class have been studied for their psychotropic effects, indicating a need for further investigation into their cognitive and behavioral implications .

Industrial Applications

Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation and substitution, facilitating the development of novel compounds with tailored properties.

Material Science
The compound's unique structural features may also find applications in material science, where it could be utilized in developing new materials with specific mechanical or chemical properties. The exploration of spirocyclic compounds in polymer chemistry has shown promise for creating advanced materials with enhanced functionality.

Case Studies and Comparative Analysis

Compound NameStructure TypeNotable Features
This compoundSpiro CompoundPotential analgesic properties; unique spirocyclic structure
8-Amino-2-oxo-1,3-diazaspiro[4.5]decaneDiazaspiro CompoundExhibits neuroactive properties; different nitrogen substitution
3-(carboxyethyl)-8-amino-2-oxo-spiro-[4.5]decaneCarboxylic Acid DerivativeFocused on opioid receptor interactions; varied functional groups impact activity

This table illustrates how variations in substituents and functional groups significantly influence the biological activity and chemical behavior of similar compounds, highlighting the uniqueness of this compound within this class of molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Oxo-N-phenyl-1-oxaspiro[4.5]decane-4-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of spirocyclic compounds like this typically involves cyclization reactions, such as acid-catalyzed or base-mediated intramolecular cycloadditions. For example, highlights the use of ketone-oxygen nucleophilic attack to form the spirocyclic core, followed by carboxamide functionalization. Optimization may involve solvent selection (e.g., THF or DMF for polar intermediates), temperature control (60–80°C for cyclization), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of phenyl isocyanate for amidation). Yield improvements often require iterative testing of catalysts (e.g., p-toluenesulfonic acid) and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for structural elucidation of this spirocyclic compound?

  • Methodological Answer : A combination of NMR (¹H, ¹³C, and DEPT-135 for stereochemistry), FT-IR (to confirm carbonyl and amide groups), and X-ray crystallography (for absolute configuration) is recommended. and demonstrate the use of X-ray diffraction to resolve spirocyclic conformation, while employs 2D NMR (COSY, HSQC) to distinguish overlapping signals in complex spin systems. Mass spectrometry (HRMS or ESI-MS) is critical for verifying molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally similar compounds ( ) emphasize:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • First Aid : Immediate skin washing with soap/water for spills (15-minute eye rinse if exposed).
  • Waste Disposal : Segregate organic waste containing halogenated byproducts (e.g., chlorinated intermediates) for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound’s stereochemistry?

  • Methodological Answer : Discrepancies between NMR-derived coupling constants and X-ray crystal structures may arise from dynamic effects (e.g., ring puckering in solution vs. solid state). To address this:

  • Perform variable-temperature NMR to probe conformational flexibility.
  • Use DFT calculations (e.g., Gaussian or ORCA) to model energy-minimized structures and compare with experimental data.
  • Validate via NOESY/ROESY experiments to detect spatial proximities in solution. and illustrate this approach for spirocyclic analogs .

Q. What strategies are effective for improving enantiomeric purity during asymmetric synthesis?

  • Methodological Answer : Chiral resolution can be achieved via:

  • Chiral Auxiliaries : Incorporate enantiopure reagents (e.g., Evans oxazolidinones) during cyclization.
  • Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective cycloaddition.
  • Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. (Advanced Organic Chemistry textbooks) details these methodologies .

Q. How can researchers design experiments to evaluate the compound’s potential bioactivity while minimizing false positives?

  • Methodological Answer :

  • Positive/Negative Controls : Include known enzyme inhibitors (e.g., for kinase assays) and solvent-only blanks.
  • Dose-Response Curves : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC₅₀ values.
  • Counter-Screening : Assess off-target effects using related enzymes (e.g., ’s approach for fluorophenyl derivatives).
  • Triplicate Replicates : Ensure statistical significance (p < 0.05 via ANOVA). ’s ecotoxicity framework provides a model for rigorous bioassay design .

Q. What advanced computational tools can predict the environmental fate or metabolic pathways of this compound?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate solubility, bioavailability, and metabolic stability.
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model interactions with biological targets (e.g., cytochrome P450 enzymes).
  • QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to biodegradability. ’s pesticide risk assessment framework validates these predictive approaches .

Q. Data Analysis and Experimental Design

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to identify critical variables (temperature, catalyst loading, reaction time).
  • Process Analytical Technology (PAT) : Implement in-situ FT-IR or Raman spectroscopy to monitor reaction progress.
  • Statistical Process Control (SPC) : Track yield distributions using control charts. ’s organic chemistry lab protocols emphasize iterative optimization .

Q. What methodologies validate the absence of toxic byproducts in scaled-up syntheses?

  • Methodological Answer :

  • LC-MS/MS : Screen for trace impurities (e.g., chlorinated side products) with detection limits < 0.1%.
  • Ames Test : Assess mutagenicity using Salmonella typhimurium strains.
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy. and provide frameworks for impurity profiling and ecotoxicological screening .

Properties

CAS No.

31537-06-1

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

2-oxo-N-phenyl-1-oxaspiro[4.5]decane-4-carboxamide

InChI

InChI=1S/C16H19NO3/c18-14-11-13(16(20-14)9-5-2-6-10-16)15(19)17-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,19)

InChI Key

KCMFZLBQXURGIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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